Ethane, 1,1-diethoxy-2,2,2-trifluoro-

説明

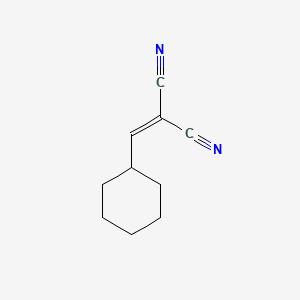

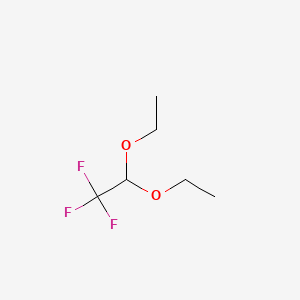

Ethane, 1,1-diethoxy-2,2,2-trifluoro-, also known as 2,2-Diethoxy-1,1,1-trifluoroethane, is a chemical compound with the molecular formula C6H11F3O2 . It has an average mass of 172.145 Da and a monoisotopic mass of 172.071121 Da .

Physical And Chemical Properties Analysis

Ethane, 1,1-diethoxy-2,2,2-trifluoro- has an average mass of 172.145 Da and a monoisotopic mass of 172.071121 Da . More detailed physical and chemical properties could not be retrieved from the web search results.科学的研究の応用

Synthesis of α-Trifluoromethylated Alcohols

Trifluoroacetaldehyde diethyl acetal is used as an alternative to gaseous unstable trifluoroacetaldehyde for the preparation of α-trifluoromethylated alcohols . These alcohols have significant applications in the development of various pharmaceutical compounds.

Antifungal Agents

The α-trifluoromethylated alcohols synthesized using Trifluoroacetaldehyde diethyl acetal have been used in the development of antifungal agents . These agents are crucial in treating fungal infections in humans and plants.

Antitumor Agents

Trifluoroacetaldehyde diethyl acetal is also used in the synthesis of antitumor agents . The α-trifluoromethylated alcohols produced are used in the formulation of drugs that inhibit the growth of tumor cells.

Chemotherapeutic Agents

The compound plays a significant role in the production of chemotherapeutic agents . These agents are used in chemotherapy to treat various types of cancer.

Organocatalytic Synthesis

Trifluoroacetaldehyde diethyl acetal is used in the highly diastereo- and enantioselective organocatalytic synthesis of erythritols bearing a trifluoromethyl group . This process involves the use of a commercially available organocatalyst to produce unstable trifluoroacetaldehyde in situ from its corresponding hemiacetal.

Research and Development

In the field of research and development, Trifluoroacetaldehyde diethyl acetal is often used due to its unique properties. Its clear, colorless liquid state, and its refractive index of 1.3212 make it suitable for various experimental applications .

作用機序

Target of Action

Trifluoroacetaldehyde diethyl acetal, also known as 2,2-diethoxy-1,1,1-trifluoroethane or Ethane, 1,1-diethoxy-2,2,2-trifluoro-, is a fluorinated derivative of acetaldehyde It’s known that fluorinated compounds are often used to enhance the affinity of drug molecules towards biological targets .

Mode of Action

The mode of action of Trifluoroacetaldehyde diethyl acetal involves the formation of acetals . Acetals are formed by the reaction of alcohols with aldehydes or ketones. The reaction proceeds through several steps, including protonation of the carbonyl group, nucleophilic attack by the alcohol, and deprotonation to form a hemiacetal. This is followed by protonation of the alcohol, removal of water, another nucleophilic attack by the alcohol, and finally deprotonation by water .

Biochemical Pathways

It’s known that the compound can participate in mannich-type reactions, which are important for the construction of fluorinated compounds . These reactions can lead to the synthesis of various bioactive materials and healthcare products .

Pharmacokinetics

The presence of fluorine atoms in the molecule could potentially enhance its metabolic stability, bioavailability, and membrane permeability .

Result of Action

The compound’s ability to participate in mannich-type reactions suggests that it could contribute to the synthesis of a wide variety of bioactive compounds .

Action Environment

The action of Trifluoroacetaldehyde diethyl acetal can be influenced by various environmental factors. For instance, the solvent used can significantly affect the regioselectivity of the hydroxyalkylation of indole with trifluoroacetaldehyde hemiacetals . The selection of the solvent can ensure absolute regio/chemoselectivity of the reaction depending on the polarity and dielectric constant of the medium .

特性

IUPAC Name |

2,2-diethoxy-1,1,1-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3O2/c1-3-10-5(11-4-2)6(7,8)9/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCNVEUWTDUFAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(F)(F)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185147 | |

| Record name | Ethane, 1,1-diethoxy-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethane, 1,1-diethoxy-2,2,2-trifluoro- | |

CAS RN |

31224-45-0 | |

| Record name | Ethane, 1,1-diethoxy-2,2,2-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031224450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1-diethoxy-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phenol, 4-[[4-(dimethylamino)phenyl]amino]-](/img/structure/B1606254.png)

![[3-Diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trichloride](/img/structure/B1606260.png)

![2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol](/img/structure/B1606271.png)